molecular formula C20H15NO4S B2633715 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 384360-51-4

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B2633715
CAS RN: 384360-51-4
M. Wt: 365.4
InChI Key: GCDFFUJDUGWYMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as precursor substrates . The exact synthesis process for “3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate” is not available in the retrieved data.

Scientific Research Applications

Antibacterial Activity

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents has been explored . These compounds were screened in vitro against both Gram-positive and Gram-negative bacteria. The study revealed profound antimicrobial activity, making them promising candidates for combating bacterial infections.

Anti-Cancer Potential

Benzothiazoles, including derivatives like Oprea1_359339, play a crucial role in medicinal chemistry. They exhibit anti-cancer properties by inhibiting tyrosine kinase receptors (TKR) overexpressed in various cancers (e.g., breast, ovarian, colon, and prostate). Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with remarkable anticancer activity .

Anti-Inflammatory Effects

Benzothiazole derivatives have demonstrated anti-inflammatory properties . Their potential in modulating inflammatory responses makes them relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation.

Enzyme Inhibitors

The benzothiazole scaffold has been investigated as an inhibitor of various enzymes. These inhibitors play a role in drug development and disease management.

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-10-15(25-12(3)22)9-8-13-18(23)17(11(2)24-19(10)13)20-21-14-6-4-5-7-16(14)26-20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDFFUJDUGWYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

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